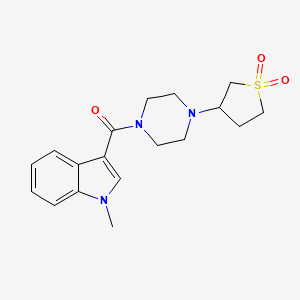![molecular formula C18H20N2O4S B12174538 1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B12174538.png)
1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a methoxyphenyl group
準備方法
The synthesis of 1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the coupling with the piperidine ring. Common synthetic routes may involve:
Thiazole Ring Formation: This can be achieved through the condensation of a thiourea derivative with a haloketone under acidic conditions.
Methoxyphenyl Group Introduction: This step often involves electrophilic aromatic substitution reactions.
Coupling with Piperidine Ring: The final step usually involves the acylation of the piperidine ring with the thiazole derivative under basic conditions.
Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazole ring, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the thiazole and piperidine derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets. The piperidine ring can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
類似化合物との比較
1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their substituents and biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and 1-benzylpiperidine have similar piperidine ring structures but differ in their functional groups and applications.
Methoxyphenyl Derivatives: Compounds like 3-methoxyphenylacetic acid and 3-methoxyphenylamine share the methoxyphenyl group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of these three distinct moieties, which confer specific chemical and biological properties that are not observed in the individual components.
特性
分子式 |
C18H20N2O4S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
1-[2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H20N2O4S/c1-24-15-6-2-4-12(8-15)17-19-14(11-25-17)9-16(21)20-7-3-5-13(10-20)18(22)23/h2,4,6,8,11,13H,3,5,7,9-10H2,1H3,(H,22,23) |
InChIキー |
VBFTWHICXCNMMP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)N3CCCC(C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12174458.png)
![(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12174465.png)


![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12174476.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B12174493.png)
![4-(1-methyl-1H-indol-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide](/img/structure/B12174512.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B12174518.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12174527.png)
![N-(3,5-dichlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12174529.png)
![N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B12174530.png)

![4-({4-[3-(2-Methoxyphenyl)propanoyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B12174545.png)
![ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12174551.png)
